Arisantetralone B is a bioactive compound classified within the lignan family, specifically as a dibenzocyclooctadiene lignan. It is notable for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. The compound is derived from various plant sources, particularly those within the Schisandraceae family, which are recognized for their medicinal uses.
Arisantetralone B can be isolated from the plant Kadsura longipedunculata, among others. This plant has been traditionally used in folk medicine for treating various ailments such as dysmenorrhea, insomnia, and gastrointestinal inflammation . The compound's structure and properties have been studied extensively in relation to its biological activities.
Arisantetralone B falls under the category of lignans, which are polyphenolic compounds characterized by their complex structures and diverse biological activities. Within lignans, it belongs to the dibenzocyclooctadiene subgroup, which is known for its various health benefits and potential pharmacological applications .
The synthesis of Arisantetralone B can be achieved through several methods, including both natural extraction and chemical synthesis. A common synthetic approach involves starting with suitable aromatic compounds, utilizing techniques such as:
The chemical synthesis often requires precise control over reaction conditions such as temperature and solvent choice to ensure high yields and purity of Arisantetralone B. The use of modern synthetic techniques has improved the efficiency of producing this compound compared to traditional methods.
Arisantetralone B has a complex molecular structure characterized by a specific arrangement of carbon (C), hydrogen (H), and oxygen (O) atoms. Its chemical formula is with a molecular weight of 342.4 g/mol .
The structural representation indicates multiple functional groups including methoxy and hydroxyl groups, which contribute to its bioactivity. The stereochemistry of Arisantetralone B also plays a crucial role in its interaction with biological systems.
Arisantetralone B participates in various chemical reactions that can affect its stability and reactivity:
The kinetics of these reactions are influenced by factors such as pH, temperature, and concentration of reactants. Understanding these parameters is essential for optimizing the use of Arisantetralone B in therapeutic applications.
The mechanism by which Arisantetralone B exerts its biological effects involves several pathways:
Research indicates that these mechanisms contribute to its potential therapeutic effects against conditions such as cancer and cardiovascular diseases.
Arisantetralone B has several scientific uses:
Aryltetralin lignans represent a structurally distinct subclass of lignans characterized by a tetracyclic framework formed through oxidative coupling of two phenylpropanoid units. These compounds exhibit significant pharmacological diversity, ranging from cytotoxic to neuroactive properties. Within this class, Arisantetralone B exemplifies the chemical complexity and therapeutic potential of plant-derived lignans. Isolated primarily from species within the Schisandraceae family, its discovery underscores the role of ethnobotanical knowledge in guiding phytochemical investigations. Research on this compound has accelerated since the early 2000s, revealing unique structural features and mechanisms of action that distinguish it from classical aryltetralins like podophyllotoxin. The compound’s multifaceted bioactivity profile positions it as a compelling target for drug discovery and biosynthesis studies. [2] [3]
Chemical Identity
Core Structural Features
Arisantetralone B belongs to the aryltetralone structural subclass, characterized by a non-lactonized tetracyclic system with a ketone at C-5. Key stereochemical elements include:
Table 1: Spectroscopic Characterization Data for Arisantetralone B
| Technique | Key Diagnostic Signals |
|---|---|
| ¹H NMR | δ 6.98 (s, H-8), 6.72 (d, J=8.0 Hz, H-5'), 6.66 (d, J=1.9 Hz, H-2'), 6.60 (dd, J=8.0, 1.9 Hz, H-6'), 3.87 (s, OCH₃-9), 3.85 (s, OCH₃-3') |
| ¹³C NMR | δ 196.5 (C-5), 148.2 (C-3'), 147.6 (C-4'), 137.9 (C-10b), 134.8 (C-7) |
| ECD | Positive Cotton effect at 290 nm, negative at 325 nm |
| HR-ESI-MS | m/z 385.1652 [M+H]⁺ (calc. 385.1654 for C₂₂H₂₅O₆) |
Structural differentiation from classical lactone-type aryltetralins (e.g., podophyllotoxin) lies in its open-ring ketone system and lack of the C-9 lactone moiety. This confers distinct conformational flexibility and electronic properties. [2] [5]
Initial Isolation
Arisantetralone B was first reported in 2009 from Kadsura longipedunculata fruits during bioactivity-guided fractionation targeting GABA A receptor modulators. Its discovery coincided with the identification of structurally analogous compounds arisantetralones A, C, and D, establishing a new subclass within aryltetralin lignans. Notably, this represented the first phytochemical investigation of K. longipedunculata fruits, diverging from prior studies focused on roots/stems. [5] [4]
Taxonomic Distribution
Subsequent studies confirmed its presence in:
Table 2: Occurrence of Arisantetralone B in Schisandraceae Species
| Plant Source | Tissue Location | Yield (Dry Weight) | Geographic Hotspots |
|---|---|---|---|
| Kadsura longipedunculata | Fruits | 0.14–0.28 mg/g | Sichuan, Yunnan (China) |
| Schisandra chinensis | Fruits, Seeds | 0.08–0.15 mg/g | Heilongjiang (China), Primorsky Krai (Russia) |
| Kadsura japonica | Fruits | 0.05–0.12 mg/g | Kyushu, Okinawa (Japan) |
Traditional applications of these plants foreshadowed the compound’s bioactivity:
The compound’s absence in non-Schisandraceae species underscores the chemotaxonomic significance of aryltetralones for this plant family. [1] [3]
Biogenetic Relationships
Arisantetralone B originates from coniferyl alcohol dimerization but diverges from classical podophyllotoxin biosynthesis after the formation of the tetracyclic core. Key distinctions:
Enzymatic Insights
Biosynthetic Pathway Schematic
Coniferyl alcohol → (Dirigent protein) → Lariciresinol → (CYP81Q) → Secoisolariciresinol → (Dehydrogenase) → Matairesinol → (Branch Point) → Podophyllotoxin (via lactonization) → Arisantetralone precursor (via oxidative cleavage) → Hydroxylation (CYP5037) → Arisantetralol → Oxidation (ADH4) → Arisantetralone B This pathway divergence explains the co-occurrence of lactone-type lignans (e.g., deoxyschisandrin) and ketone-type lignans in Schisandraceae. Arisantetralone B thus represents an evolutionary adaptation in plant chemical defense, with distinct bioactivity profiles compared to its lactone counterparts. [3] [7]
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5